molecular formula C16H15ClN4O4S3 B12171646 4-({4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzothiadiazole

4-({4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzothiadiazole

Cat. No.: B12171646
M. Wt: 459.0 g/mol
InChI Key: NMRPIAIFYCIPDX-UHFFFAOYSA-N
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Description

4-({4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzothiadiazole is a complex organic compound that features a benzothiadiazole core with sulfonyl and piperazinyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzothiadiazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with piperazine to form 4-[(4-chlorophenyl)sulfonyl]piperazine. This intermediate is then reacted with 2,1,3-benzothiadiazole-4-sulfonyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

4-({4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzothiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove sulfonyl groups or reduce nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can replace halogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

4-({4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzothiadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-({4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzothiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and piperazinyl groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The benzothiadiazole core may also contribute to the compound’s overall bioactivity by stabilizing the interaction with the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzothiadiazole is unique due to its combination of sulfonyl, piperazinyl, and benzothiadiazole moieties. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H15ClN4O4S3

Molecular Weight

459.0 g/mol

IUPAC Name

4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole

InChI

InChI=1S/C16H15ClN4O4S3/c17-12-4-6-13(7-5-12)27(22,23)20-8-10-21(11-9-20)28(24,25)15-3-1-2-14-16(15)19-26-18-14/h1-7H,8-11H2

InChI Key

NMRPIAIFYCIPDX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC4=NSN=C43

Origin of Product

United States

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